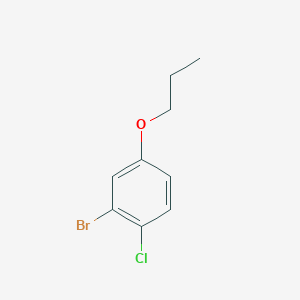

2-Bromo-1-chloro-4-propoxybenzene

Descripción

Propiedades

IUPAC Name |

2-bromo-1-chloro-4-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPKUWVZNJPHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 2-Bromo-1-chloro-4-propoxybenzene from 2-bromo-4-chlorophenol

A Technical Guide to the Synthesis of 2-Bromo-1-chloro-4-propoxybenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-chloro-4-propoxybenzene, a halogenated aromatic ether with significant potential as a building block in the development of novel pharmaceutical and agrochemical agents. The document details the Williamson ether synthesis, the primary synthetic route, offering in-depth analysis of the reaction mechanism, optimization of reaction conditions, and a self-validating experimental protocol. Furthermore, this guide includes a thorough discussion of starting material characterization, safety considerations, and spectroscopic analysis of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of Halogenated Aromatic Ethers

Halogenated aromatic ethers are a class of organic compounds that feature prominently in a wide array of biologically active molecules. The presence of halogen substituents and an ether linkage can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Bromo-1-chloro-4-propoxybenzene, in particular, serves as a versatile intermediate. Its distinct substitution pattern—a bromine atom, a chlorine atom, and a propoxy group on a benzene ring—offers multiple sites for further chemical modification, making it a valuable scaffold for combinatorial chemistry and the synthesis of targeted molecular libraries.

The synthesis of this compound is primarily achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[3] This guide will delve into the nuances of this reaction as it applies to the specific synthesis of 2-Bromo-1-chloro-4-propoxybenzene from 2-bromo-4-chlorophenol.

The Williamson Ether Synthesis: A Mechanistic Deep Dive

The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[2] This reaction is prized for its reliability and versatility in preparing both symmetrical and unsymmetrical ethers.[1][4]

The core of the reaction involves two key steps:

-

Deprotonation of the Phenol: The phenolic proton of 2-bromo-4-chlorophenol is acidic and can be removed by a suitable base to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, 1-bromopropane) and displacing the halide to form the ether linkage.[2]

The choice of base and solvent is critical to the success of the Williamson ether synthesis. A moderately strong base, such as potassium carbonate (K₂CO₃), is often employed to deprotonate the phenol without promoting side reactions.[5] Aprotic polar solvents, like acetone or acetonitrile, are ideal as they can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.[5]

Caption: General workflow for the Williamson ether synthesis.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of 2-Bromo-1-chloro-4-propoxybenzene. The protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity |

| 2-Bromo-4-chlorophenol | 207.45 | 695-96-5 | 98% |

| 1-Bromopropane | 122.99 | 106-94-5 | 99%[6] |

| Potassium Carbonate (anhydrous) | 138.21 | 584-08-7 | ≥98%[7] |

| Acetone (anhydrous) | 58.08 | 67-64-1 | ≥99.5% |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromo-4-chlorophenol (10.37 g, 50.0 mmol).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 equivalents) and anhydrous acetone (100 mL) to the flask.

-

Addition of Alkylating Agent: While stirring the suspension, add 1-bromopropane (6.8 mL, 75.0 mmol, 1.5 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by the disappearance of the starting phenol on TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide byproduct.

-

Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in diethyl ether (100 mL) and wash with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by a brine wash (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 2-Bromo-1-chloro-4-propoxybenzene.

Caption: Experimental workflow for the synthesis.

Characterization of 2-Bromo-1-chloro-4-propoxybenzene

The identity and purity of the synthesized 2-Bromo-1-chloro-4-propoxybenzene should be confirmed by spectroscopic methods.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J = 2.5 Hz, 1H), 7.20 (dd, J = 8.8, 2.5 Hz, 1H), 6.85 (d, J = 8.8 Hz, 1H), 3.95 (t, J = 6.6 Hz, 2H), 1.85 (m, 2H), 1.05 (t, J = 7.4 Hz, 3H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 154.5, 132.8, 130.0, 125.5, 115.8, 113.2, 70.8, 22.5, 10.5. |

| Mass Spectrometry (EI) | m/z (%): 248/250/252 ([M]⁺, isotopic pattern for Br and Cl), 207/209, 169. |

Safety and Hazard Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2-Bromo-4-chlorophenol: Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8] Wear protective gloves, clothing, and eye protection.[8]

-

1-Bromopropane: Flammable liquid and vapor.[6][9] Harmful if inhaled.[6][9] May damage fertility or the unborn child.[10][11] Causes skin and serious eye irritation.[9][10] May cause drowsiness or dizziness.[10][11] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[10]

-

Potassium Carbonate: Causes skin irritation and serious eye irritation.[7][12][13] May cause respiratory irritation.[7][12][13] Avoid breathing dust.[13] Wash skin thoroughly after handling.[13][14]

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis of 2-Bromo-1-chloro-4-propoxybenzene via the Williamson ether synthesis. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can confidently and safely produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product, ensuring the integrity of subsequent research endeavors.

References

- Acros Organics. (2009, July 20).

- INEOS Group. (2022, December 1).

- Cole-Parmer. (2005, September 12).

- ChemicalBook. (2026, January 17).

- Carl ROTH. (n.d.).

- Chemos GmbH & Co. KG. (n.d.).

- Loba Chemie. (2024, January 19).

- Redox. (2020, December 18).

- New Jersey Department of Health. (n.d.). 1-Bromopropane - Hazardous Substance Fact Sheet.

- Armand Products. (2023, March 29).

- DC Fine Chemicals. (2024, November 4).

- ECHEMI. (n.d.).

- Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & Zia-Ul-Haq, M. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)

- Sigma-Aldrich. (n.d.). 2-Bromo-4-chlorophenol 98.

- Santa Cruz Biotechnology. (n.d.).

- Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.

- Chemsrc. (2025, August 20). 2-Bromo-4-chlorophenol(CAS#:695-96-5).

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Benchchem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-chlorophenol.

- Benchchem. (2025, December). Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols.

- Organic Chemistry Portal. (n.d.). Williamson Synthesis.

- Google Patents. (n.d.). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.

- Wikipedia. (n.d.). Williamson ether synthesis.

- BLD Pharm. (n.d.). 1896870-98-6|2-Bromo-1-chloro-4-propylbenzene.

- Sigma-Aldrich.cn. (n.d.). 2-Bromo-4-chloro-1-propoxybenzene.

- Benchchem. (2025).

- Benchchem. (2025). Experimental protocol for the synthesis of "2-Bromo-3-(4-bromophenyl)-1-propene".

- ChemicalBook. (n.d.). 2-Bromo-4-chlorophenol synthesis.

- ECHEMI. (n.d.). 2-Bromo-4-chlorophenol 695-96-5 wiki.

- Organic Syntheses. (n.d.). o-BROMOPHENOL.

- Guidechem. (n.d.). 2-Bromo-4-chlorophenol 695-96-5 wiki.

- ChemicalBook. (2026, January 13). 2-Bromo-4-chlorophenol Chemical Properties,Uses,Production.

- Brainly.com. (2018, September 13). Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene.

- Organic Syntheses. (n.d.). alkyl and alkylene bromides.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-4'-chloropropiophenone.

- Rieke Metals. (n.d.). 2-bromo-4-chloro-1-(propan-2-yloxy)benzene.

- PubChem. (n.d.). 1-Bromo-2-chloro-4-propylbenzene.

- Benchchem. (n.d.). Spectroscopic Profile of 2,4-Dibromo-1-chlorobenzene: A Technical Guide.

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Synthesis [organic-chemistry.org]

- 5. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 6. employees.delta.edu [employees.delta.edu]

- 7. carlroth.com [carlroth.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. lobachemie.com [lobachemie.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. chemos.de [chemos.de]

- 13. redox.com [redox.com]

- 14. ineos.com [ineos.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-chloro-4-propoxybenzene

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-1-chloro-4-propoxybenzene, a halogenated aromatic ether of interest to researchers and professionals in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, theoretical calculations, and established analytical methodologies. It offers insights into its molecular structure, predicted properties, and detailed protocols for their experimental determination. This document is intended to serve as a foundational resource, enabling scientists to anticipate the behavior of 2-Bromo-1-chloro-4-propoxybenzene in various experimental settings and to design appropriate strategies for its synthesis, purification, and application.

Introduction: The Significance of Halogenated Aromatic Ethers

Halogenated aromatic compounds are fundamental building blocks in medicinal chemistry and materials science.[1] The nature and position of halogen substituents on an aromatic ring profoundly influence a molecule's reactivity, lipophilicity, and metabolic stability.[1] The presence of both bromine and chlorine in 2-Bromo-1-chloro-4-propoxybenzene, coupled with a propoxy group, suggests a molecule with nuanced properties that can be exploited in the design of novel chemical entities. The propoxy group, in particular, can enhance solubility in organic solvents and modulate the electronic nature of the aromatic system. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development.

Molecular Structure and Inferred Properties

The molecular structure of 2-Bromo-1-chloro-4-propoxybenzene dictates its physical and chemical behavior. The arrangement of the bromo, chloro, and propoxy substituents on the benzene ring creates a specific electronic and steric environment.

Caption: Molecular Structure of 2-Bromo-1-chloro-4-propoxybenzene

Table 1: Calculated and Inferred Physicochemical Properties

| Property | Value/Prediction | Source/Method |

| Molecular Formula | C₉H₁₀BrClO | - |

| Molecular Weight | 249.53 g/mol | |

| Octanol/Water Partition Coefficient (logP) | 4.1 | Calculated[2] |

| Melting Point (°C) | Solid at room temperature | Inferred from similar aromatic compounds[3][4] |

| Boiling Point (°C) | > 200 °C | Inferred from similar aromatic compounds[5] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform, methanol, and ethyl acetate. | General property of nonpolar aromatic compounds[3] |

| Density (g/cm³) | > 1 g/cm³ | Inferred from similar halogenated aromatic compounds[5] |

The calculated logP of 4.1 suggests that 2-Bromo-1-chloro-4-propoxybenzene is a highly lipophilic molecule, which has significant implications for its behavior in biological systems, including membrane permeability and potential for bioaccumulation.[2] Its insolubility in water and solubility in organic solvents are characteristic of aromatic compounds of its class.

Reactivity and Synthetic Considerations

The reactivity of 2-Bromo-1-chloro-4-propoxybenzene is primarily dictated by the halogen substituents on the aromatic ring. In reactions where the cleavage of the carbon-halogen bond is the rate-determining step, such as in many cross-coupling reactions, the carbon-bromine bond is weaker and therefore more reactive than the carbon-chlorine bond.[1]

Proposed Synthetic Pathway

A plausible synthesis of 2-Bromo-1-chloro-4-propoxybenzene can be envisioned starting from a suitable phenol precursor.

Caption: Proposed Williamson Ether Synthesis of 2-Bromo-1-chloro-4-propoxybenzene.

This pathway is based on the known synthesis of the isomeric compound, 1-bromo-2-chloro-4-propoxybenzene, from 4-bromo-3-chlorophenol and 1-iodopropane using cesium carbonate as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]

Key Reactivity Trends

-

Suzuki-Miyaura Cross-Coupling: The bromo substituent is expected to be significantly more reactive than the chloro substituent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for selective functionalization at the bromine-bearing carbon.[1]

-

Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura reaction, the C-Br bond will be the preferred site for C-N bond formation in Buchwald-Hartwig amination.[1]

-

Grignard Reagent Formation: The formation of a Grignard reagent would likely occur at the carbon-bromine bond. However, the presence of the chloro group could lead to competing reactions.[1]

Experimental Determination of Physicochemical Properties

Given the absence of reported experimental data, the following section details the established protocols for determining the key physicochemical properties of 2-Bromo-1-chloro-4-propoxybenzene.

Determination of Melting Point

The melting point provides a crucial indication of a compound's purity.

Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. For a pure compound, this range should be narrow (0.5-2 °C).

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

The boiling point is a key physical constant for a liquid and is sensitive to pressure.

Protocol (Micro-boiling point determination):

-

Sample Preparation: A few drops of the liquid sample are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).

-

Measurement: The bath is heated slowly until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Observation: The heat is removed, and the bath is allowed to cool. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility data is critical for designing formulations and purification protocols.

Protocol (Qualitative):

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

-

Procedure: To approximately 1 mL of each solvent in a separate test tube, a small amount (a few milligrams) of 2-Bromo-1-chloro-4-propoxybenzene is added.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. The terms "soluble," "sparingly soluble," or "insoluble" are used to describe the outcome.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number of different types of protons, their chemical environment, and their connectivity. The aromatic region will show a complex splitting pattern due to the three non-equivalent protons. The propoxy group will show characteristic signals for the CH₃, CH₂, and OCH₂ protons.

-

¹³C NMR: Will indicate the number of non-equivalent carbon atoms in the molecule. The chemical shifts will be influenced by the electronegative halogen and oxygen atoms.

-

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine and one chlorine atom. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]

Conclusion

2-Bromo-1-chloro-4-propoxybenzene is a molecule with significant potential in synthetic and medicinal chemistry. While direct experimental data on its physicochemical properties are scarce, this guide provides a solid foundation for its study. By utilizing the provided theoretical insights and detailed experimental protocols, researchers can effectively characterize this compound and unlock its potential in various applications. The principles and methodologies outlined herein are broadly applicable to the study of other novel halogenated aromatic compounds.

References

- BenchChem. (2025). Reactivity comparison of iodo-, bromo-, and chloro-propoxybenzene derivatives.

- Supporting Information. (n.d.).

-

Sigma-Aldrich. (n.d.). 2-Bromo-4-chloro-1-propoxybenzene. Retrieved from Sigma-Aldrich website.

- Mansouri, K., et al. (2016). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC.

- Aromatic Compounds: Understanding the Fragrant World of Organic Chemistry. (n.d.).

- University of Arizona. (2015). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: Part 1. Boiling point and melting point.

- Molecules. (2023). Chapter 1: Physicochemical Properties. Books.

- Molan, M. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- Brainly. (2018). Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Part 1.

- Rieke Metals. (n.d.). 2-bromo-4-chloro-1-(propan-2-yloxy)benzene.

- PubChem. (n.d.). 1-Bromo-2-chloro-4-propylbenzene.

- PubChem. (n.d.). 4-Bromo-1-chloro-2-propylbenzene.

- Mol-Instincts. (n.d.). 1-bromo-2-chloro-4-propoxybenzene.

- BLD Pharm. (n.d.). 2-Bromo-1-chloro-4-propoxybenzene.

- ChemicalBook. (n.d.). 2-bromo-4-chloropropiophenone.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Bromo-1-chloro-4-fluorobenzene.

- Chemsrc. (2025). 1-bromo-4-(2-chloroethoxy)benzene.

- Chemical Synthesis Database. (2025). 2-bromo-1-(2-chloroethoxy)-4-methoxybenzene.

- Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)

- BLD Pharm. (n.d.). 2-Bromo-1-chloro-4-propylbenzene.

- Chegg. (2018). Solved Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene.

- PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene.

- ChemicalBook. (2025). 2-Bromo-1-chloro-4-fluorobenzene.

- BenchChem. (n.d.).

- Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide.

- Thermo Scientific Chemicals. (n.d.). 1-Bromo-4-n-propoxybenzene, 98%.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- Chemsrc. (2025). Propoxybenzene.

- Advanced ChemBlocks. (2026). 2-Bromo-4-chloro-1-isopropylbenzene 95%.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-chloro- (CAS 106-39-8).

- Sigma-Aldrich. (n.d.). 2-bromo-1-chloro-4-methylbenzene.

- ChemicalBook. (n.d.). 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR spectrum.

- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- NIST. (n.d.). Benzene, 1-bromo-4-chloro-. NIST Chemistry WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-bromo-2-chloro-4-propoxybenzene - CAS号 1353776-75-6 - 摩熵化学 [molaid.com]

- 3. 2-bromo-4-chloropropiophenone CAS#: 877-37-2 [m.chemicalbook.com]

- 4. 1-bromo-4-(2-chloroethoxy)benzene | CAS#:55162-34-0 | Chemsrc [chemsrc.com]

- 5. 1-Bromo-4-n-propoxybenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. rsc.org [rsc.org]

2-Bromo-1-chloro-4-propoxybenzene CAS number and chemical structure

An In-depth Technical Guide to 2-Bromo-1-chloro-4-propoxybenzene for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, properties, and application of 2-Bromo-1-chloro-4-propoxybenzene. We will delve into its chemical identity, synthetic pathways, reactivity profile, and its potential as a strategic building block in the creation of complex molecular architectures.

Compound Identification and Physicochemical Properties

2-Bromo-1-chloro-4-propoxybenzene is a halogenated aromatic ether. The specific arrangement of its substituents—a bromine atom, a chlorine atom, and a propoxy group on a benzene ring—makes it a valuable and versatile intermediate in organic synthesis. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective functionalization, a highly desirable trait in the design of multi-step synthetic routes.

Below is a summary of its key identifying and physical properties.

| Property | Value | Source |

| CAS Number | 1881292-53-0 | [1] |

| IUPAC Name | 2-Bromo-1-chloro-4-propoxybenzene | [1] |

| Molecular Formula | C₉H₁₀BrClO | |

| Molecular Weight | 249.53 g/mol | |

| InChI Key | UAGGUWJSPAGVDQ-UHFFFAOYSA-N | |

| Canonical SMILES | CCCCOC1=CC(=C(C=C1)Cl)Br |

Chemical Structure and Visualization

The structural arrangement of 2-Bromo-1-chloro-4-propoxybenzene is fundamental to its reactivity. The propoxy group is an ortho-, para-director and an activating group for electrophilic aromatic substitution. The bromine and chlorine atoms are deactivating but also ortho-, para-directing. The interplay of these electronic effects, combined with steric hindrance, governs the regioselectivity of further chemical transformations.

Caption: Chemical structure of 2-Bromo-1-chloro-4-propoxybenzene.

Synthesis and Reactivity Profile

Proposed Synthetic Pathway: Williamson Ether Synthesis

While specific literature detailing the synthesis of this exact molecule is sparse, a highly plausible and efficient route is the Williamson ether synthesis. This method is a cornerstone of organic chemistry for forming ethers. The synthesis would logically start from a commercially available precursor, 2-bromo-4-chlorophenol, and an alkylating agent, 1-bromopropane.

The mechanism involves the deprotonation of the phenol by a suitable base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromopropane in an Sₙ2 reaction to yield the final ether product.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-bromo-4-chlorophenol (1.0 eq) in a polar aprotic solvent like acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq)[2].

-

Reagent Addition: Add 1-bromopropane (1.2 eq) to the mixture.

-

Reaction Conditions: Heat the mixture to reflux and stir for several hours (typically 4-8 hours).

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC)[3].

-

Work-up: After cooling, filter off the solid base. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: The crude product can be purified by column chromatography to yield pure 2-Bromo-1-chloro-4-propoxybenzene.

Caption: Proposed Williamson ether synthesis workflow.

Reactivity and Strategic Application

The synthetic utility of 2-Bromo-1-chloro-4-propoxybenzene lies in the differential reactivity of its two halogen substituents. The Carbon-Bromine (C-Br) bond is weaker and more reactive than the Carbon-Chlorine (C-Cl) bond. This reactivity difference is critical for selective cross-coupling reactions, which are fundamental to modern drug discovery.

Reactivity Trend in Cross-Coupling Reactions: C-I > C-Br > C-Cl[3].

This trend is particularly pronounced in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, where the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst[3]. Consequently, one can selectively perform a cross-coupling reaction at the C-Br position while leaving the C-Cl position intact for a subsequent, different transformation. This makes the molecule a powerful building block for creating complex, multi-substituted aromatic compounds.

For instance, a Suzuki coupling could be performed to introduce a new aryl or alkyl group at the 2-position, followed by a subsequent reaction at the 1-position under more forcing conditions.

Applications in Research and Drug Development

Halogenated aromatic compounds are foundational scaffolds in medicinal chemistry. While direct applications of 2-Bromo-1-chloro-4-propoxybenzene are not extensively documented, its structural motifs are present in intermediates for significant pharmaceutical compounds. For example, the structurally related compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a known intermediate in the synthesis of Dapagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes[4].

This highlights the primary role of molecules like 2-Bromo-1-chloro-4-propoxybenzene: to serve as versatile intermediates. The propoxy group can modulate lipophilicity and metabolic stability, while the two distinct halogen handles provide orthogonal points for diversification to build libraries of novel compounds for biological screening[5].

Safety and Handling

-

Hazards: Expected to cause skin and serious eye irritation. May also cause respiratory irritation[6][7].

-

Precautions for Safe Handling:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166)[7][9].

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[7][9].

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator[10].

-

-

Storage:

Conclusion

2-Bromo-1-chloro-4-propoxybenzene is a strategically important synthetic intermediate for researchers in organic chemistry and drug development. Its key value lies in the differential reactivity of its bromine and chlorine substituents, which allows for sequential and selective functionalization. By leveraging established synthetic protocols such as the Williamson ether synthesis for its preparation and palladium-catalyzed cross-coupling reactions for its derivatization, chemists can efficiently access a wide range of complex molecules. Adherence to strict safety protocols is essential when handling this and related halogenated compounds.

References

- BLD Pharm. (n.d.). 1881292-53-0|2-Bromo-1-chloro-4-propoxybenzene.

- Sigma-Aldrich. (n.d.). 2-Bromo-1-chloro-4-isopropylbenzene | 90350-25-7.

- BLD Pharm. (n.d.). 1896870-98-6|2-Bromo-1-chloro-4-propylbenzene.

- AiFChem. (2025, October 21). 90350-25-7 | 2-Bromo-1-chloro-4-isopropylbenzene.

- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.

- TCI Chemicals. (2025, February 17). SAFETY DATA SHEET.

- BenchChem. (2025). Reactivity comparison of iodo-, bromo-, and chloro-propoxybenzene derivatives.

- ECHEMI. (n.d.). 2-Bromo-1-(4-chlorophenyl)-1-propanone SDS, 877-37-2 Safety Data Sheets.

- Rieke Metals. (n.d.). 2-bromo-4-chloro-1-(propan-2-yloxy)benzene.

- ThermoFisher. (2025, September 07). SAFETY DATA SHEET.

- SigmaAldrich.cn. (n.d.). 2-Bromo-4-chloro-1-propoxybenzene.

- Advanced Chemical Intermediates. (n.d.). SAFETY DATA SHEET 1. PRODUCT AND COMPANY IDENTIFICATION.

- PubChem. (n.d.). 1-Bromo-2-chloro-4-propylbenzene | C9H10BrCl | CID 68183572.

- Brainly.com. (2018, September 13). Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Part 1.

- PubChem. (n.d.). 4-Bromo-1-chloro-2-propylbenzene | C9H10BrCl | CID 140071659.

- Moshang Chemical. (n.d.). 1-bromo-2-chloro-4-propoxybenzene - CAS No. 1353776-75-6.

- PubChem. (n.d.). 2-Bromo-4-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 53638669.

- Chemistry Stack Exchange. (2017, April 19). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide.

- Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F.-u.-H., Yaqoob, A., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)

- Chegg.com. (2018, June 14). Solved Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene.

- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- BenchChem. (2025). A Comprehensive Technical Review of 1-Bromo-4-propylsulfanylbenzene and its Derivatives for Drug Discovery.

Sources

- 1. 1881292-53-0|2-Bromo-1-chloro-4-propoxybenzene|BLD Pharm [bldpharm.com]

- 2. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 3. benchchem.com [benchchem.com]

- 4. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. tcichemicals.com [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. acints.com [acints.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-chloro-4-propoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 2-Bromo-1-chloro-4-propoxybenzene (C₉H₁₀BrClO). As a polysubstituted aromatic ether, this compound presents a unique spectroscopic fingerprint that is critical for its unambiguous identification in research, development, and quality control settings. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the underlying principles of spectral interpretation, and offers standardized protocols for data acquisition. The synthesis of these multi-spectroscopic techniques provides a self-validating system for structural confirmation, essential for professionals in drug development and chemical research.

Introduction

2-Bromo-1-chloro-4-propoxybenzene is a halogenated aromatic ether. Its structure, featuring a benzene ring with three different substituents, gives rise to a complex but predictable spectroscopic profile. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide serves as a detailed reference, grounded in established spectroscopic principles, to aid researchers in this analytical endeavor.

Molecular Structure and Spectroscopic Overview

The structural features of 2-Bromo-1-chloro-4-propoxybenzene dictate its spectral characteristics. The 1,2,4-trisubstituted benzene ring, the electron-donating propoxy group, and the electronegative bromine and chlorine atoms each impart distinct effects on the chemical environment of the molecule's protons and carbons.

Figure 2: Predicted major fragmentation pathways for 2-Bromo-1-chloro-4-propoxybenzene.

Predicted MS Fragmentation Data:

| m/z (Isotopes) | Ion Structure | Fragmentation |

| 248, 250, 252 | [C₉H₁₀BrClO]⁺˙ | Molecular Ion (M⁺˙) |

| 205, 207, 209 | [C₆H₃BrClO]⁺ | Loss of propyl radical (•C₃H₇) |

| 189, 191 | [C₆H₄BrCl]⁺ | Loss of propoxy radical (•OC₃H₇) |

| 169, 171 | [C₉H₁₀ClO]⁺ | Loss of bromine radical (•Br) |

| 213, 215 | [C₉H₁₀BrO]⁺ | Loss of chlorine radical (•Cl) |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. [1]2. Instrument Parameters (¹H NMR):

-

Spectrometer: 500 MHz

-

Pulse Program: Standard single-pulse (e.g., 'zg30')

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Spectral Width: -2 to 12 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 125 MHz

-

Pulse Program: Proton-decoupled (e.g., 'zgpg30')

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 220 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. [1]

IR Spectroscopy Protocol

-

Sample Preparation: Apply a thin liquid film of the neat sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrument Parameters (FT-IR):

-

Technique: Attenuated Total Reflectance (ATR) or thin film transmission.

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum should be plotted as transmittance (%) or absorbance versus wavenumber (cm⁻¹).

GC-MS Protocol

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Conditions:

-

Injection: 1 µL, splitless

-

Injector Temperature: 250 °C

-

Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at 1.0 mL/min

-

Oven Program: Start at 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Mass Range: Scan from m/z 40 to 350

-

Data Acquisition: Full scan mode

-

Conclusion

The structural elucidation of 2-Bromo-1-chloro-4-propoxybenzene is definitively achieved through an integrated spectroscopic approach. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (aromatic ring, ether), and mass spectrometry provides the molecular weight and a characteristic fragmentation pattern reflective of the compound's structure. The data and protocols presented in this guide offer a robust framework for the accurate and reliable characterization of this molecule, ensuring scientific integrity for researchers and drug development professionals.

References

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. OpenStax. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry. [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry. [Link]

-

Diehl, P., & Leipert, T. K. (1964). Proton Chemical Shifts in Polysubstituted Benzenes. The Journal of Chemical Physics, 41(11), 3479-3485. [Link]

-

American Chemical Society. Supporting Information for various chemical syntheses. ACS Publications. [Link]

-

Abraham, R. J., et al. (2004). The use of chemical shift calculations in the conformational analysis of substituted benzenes. New Journal of Chemistry, 28(7), 864-872. [Link]

-

Stenutz, R. NMR chemical shift prediction of benzenes. Stenutz. [Link]

-

Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (2004). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 42(5), 453-465. [Link]

-

PubChem. 2-Bromo-1-chloro-4-methoxybenzene. National Center for Biotechnology Information. [Link]

-

Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-1-chloro-4-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 2-Bromo-1-chloro-4-propoxybenzene, a halogenated aromatic ether with potential applications in pharmaceutical and chemical synthesis. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from structurally related compounds and fundamental chemical principles to provide a robust predictive framework and detailed experimental protocols for its characterization.

Introduction: Understanding the Physicochemical Landscape

2-Bromo-1-chloro-4-propoxybenzene possesses a unique combination of functional groups that dictate its behavior in various chemical environments. The benzene core, substituted with two different halogens (Bromine and Chlorine) and a propoxy group, results in a molecule with significant non-polar character and some degree of polarity. Understanding its solubility and stability is paramount for its effective use in synthesis, purification, formulation, and as a potential building block in drug discovery.

The lipophilic nature, conferred by the aromatic ring and the propoxy chain, suggests a preference for organic solvents over aqueous media. The presence of the electronegative halogen and oxygen atoms introduces polar moments that can influence interactions with more polar solvents. The stability of the molecule is primarily governed by the carbon-halogen and ether linkages, which can be susceptible to degradation under specific conditions.

Predicted Solubility Profile of 2-Bromo-1-chloro-4-propoxybenzene

Based on the principle of "like dissolves like," a qualitative solubility profile for 2-Bromo-1-chloro-4-propoxybenzene can be predicted. The molecule's significant non-polar surface area, owing to the benzene ring and the propyl group, will be the dominant factor in its solubility behavior.

Table 1: Predicted Qualitative Solubility of 2-Bromo-1-chloro-4-propoxybenzene

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Soluble | The non-polar nature of these solvents effectively solvates the non-polar aromatic and alkyl portions of the molecule through van der Waals interactions. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone | Soluble | These solvents possess dipole moments that can interact with the polar C-Br, C-Cl, and C-O bonds, while their organic nature allows for solvation of the non-polar regions. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The ability of these solvents to hydrogen bond is not well-matched with the molecule's structure. While some dissolution may occur due to dipole-dipole interactions, high solubility is not expected. |

| Aqueous | Water | Insoluble | The large, non-polar structure of 2-Bromo-1-chloro-4-propoxybenzene cannot overcome the strong hydrogen bonding network of water, leading to very low aqueous solubility. A high octanol/water partition coefficient (LogP) is expected.[1][2] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-Bromo-1-chloro-4-propoxybenzene in various solvents.

Materials and Equipment

-

2-Bromo-1-chloro-4-propoxybenzene

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: General workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions: To a series of vials, add a pre-weighed excess amount of 2-Bromo-1-chloro-4-propoxybenzene. Add a known volume of the desired solvent to each vial. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.[3]

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or incubator (e.g., 25 °C). Agitate the mixtures for a sufficient duration (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection or GC-MS.[4][5] A calibration curve prepared with known concentrations of 2-Bromo-1-chloro-4-propoxybenzene should be used for accurate quantification.

-

Calculation of Solubility: From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Chemical Stability and Potential Degradation Pathways

The stability of 2-Bromo-1-chloro-4-propoxybenzene is a critical parameter, particularly for its storage and handling. As a halogenated benzene derivative, several degradation pathways can be anticipated.

Factors Influencing Stability

-

pH: Dehalogenation of halogenated benzenes can be influenced by the pH of the solution.[6][7] In the presence of a base, nucleophilic substitution reactions may be more likely.

-

Light: Photodegradation is a common pathway for halogenated aromatic compounds. Exposure to UV light can lead to the cleavage of the carbon-halogen bonds.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Oxidizing and Reducing Agents: Halogenated organic compounds can be reactive with strong oxidizing and reducing agents.[8]

Predicted Degradation Pathways

The primary degradation pathways for halogenated benzenes often involve the cleavage of the carbon-halogen bond.[6][7] For 2-Bromo-1-chloro-4-propoxybenzene, the following pathways are plausible:

-

Reductive Dehalogenation: This involves the replacement of a halogen atom with a hydrogen atom. The C-Br bond is generally more susceptible to cleavage than the C-Cl bond.

-

Hydrolytic Degradation: Although likely slow, hydrolysis of the ether linkage could occur under acidic or basic conditions, leading to the formation of 2-bromo-4-chlorophenol and propanol.

-

Oxidative Degradation: Atmospheric oxidation, particularly initiated by hydroxyl radicals, can lead to the degradation of halogenated aromatics.[9]

The following diagram illustrates the potential degradation pathways.

Caption: Potential degradation pathways of 2-Bromo-1-chloro-4-propoxybenzene.

Experimental Protocol for Stability Assessment

A forced degradation study is essential to identify potential degradation products and determine the intrinsic stability of 2-Bromo-1-chloro-4-propoxybenzene.

Materials and Equipment

-

2-Bromo-1-chloro-4-propoxybenzene

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV light chamber

-

Oven

-

HPLC or GC-MS system with a photodiode array (PDA) or mass spectrometric detector

Experimental Workflow

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a stock solution of 2-Bromo-1-chloro-4-propoxybenzene in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.

-

Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.

-

Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60 °C).

-

Photolytic Degradation: Expose the solution to UV light in a photostability chamber.

-

-

Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analysis: Use a stability-indicating analytical method (typically HPLC with a PDA detector or LC-MS) to separate the parent compound from any degradation products. The method should be validated to ensure that all potential degradants are resolved.

-

Data Evaluation: Calculate the percentage of degradation for each condition. Identify the structure of significant degradation products using techniques like mass spectrometry.

Conclusion

While specific experimental data for 2-Bromo-1-chloro-4-propoxybenzene is not widely available, this guide provides a robust framework for understanding and evaluating its solubility and stability. The predicted solubility profile suggests good solubility in non-polar and polar aprotic solvents and poor solubility in aqueous media. The stability is expected to be influenced by factors such as pH, light, and temperature, with dehalogenation and ether cleavage being potential degradation pathways. The detailed experimental protocols provided herein will enable researchers to generate precise and reliable data, facilitating the effective application of this compound in their research and development endeavors.

References

- Degradation of Halogenated Benzenes in Solution by Electron Beam Irradiation Method. (2009). Environmental Technology, 30(2), 191-197.

- Degradation of halogenated benzenes in solution by electron beam irradiation method. (2009). Taylor & Francis Online.

- Degradation of Haloarom

- Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019).

- Atmospheric oxidation of halogenated aromatics: comparative analysis of reaction mechanisms and reaction kinetics. (2016). RSC Publishing.

-

2-Bromo-4-chloro-1-propoxybenzene. (n.d.). Sigma-Aldrich. Retrieved from [Link]

- III Analytical Methods. (n.d.).

- ANALYTICAL METHODS. (n.d.).

- ANALYTICAL METHOD SUMMARIES. (n.d.). Eurofins.

-

1-bromo-2-chloro-4-propoxybenzene. (n.d.). MCE. Retrieved from [Link]

-

4-Bromo-1-chloro-2-propylbenzene. (n.d.). PubChem. Retrieved from [Link]

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.

-

2-bromo-4-chloro-1-(propan-2-yloxy)benzene. (n.d.). Rieke Metals. Retrieved from [Link]

-

1-Bromo-2-chloro-4-propylbenzene. (n.d.). PubChem. Retrieved from [Link]

- An In-depth Technical Guide on the Solubility of 1-Bromo-4-propylsulfanylbenzene in Organic Solvents. (n.d.). Benchchem.

- solubility profile of 2-Bromo-1-isopropyl-4-nitrobenzene in common lab solvents. (n.d.). Benchchem.

-

1-Bromo-4-(2-chloroethoxy)benzene Properties. (n.d.). EPA. Retrieved from [Link]

-

2-Bromo-1-chloro-4-fluorobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Properties of Benzene, 1-bromo-2-chloro- (CAS 694-80-4). (n.d.). Cheméo. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. 1-bromo-2-chloro-4-propoxybenzene - CAS号 1353776-75-6 - 摩熵化学 [molaid.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. env.go.jp [env.go.jp]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Degradation of halogenated benzenes in solution by electron beam irradiation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. 2-BROMO-1-CHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Atmospheric oxidation of halogenated aromatics: comparative analysis of reaction mechanisms and reaction kinetics - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C6EM00577B [pubs.rsc.org]

Potential applications of 2-Bromo-1-chloro-4-propoxybenzene in organic synthesis

This guide details the chemical utility, synthesis, and application of 2-Bromo-1-chloro-4-propoxybenzene (CAS: 1881292-53-0).

Executive Summary

2-Bromo-1-chloro-4-propoxybenzene represents a high-value "linchpin" scaffold in modern organic synthesis. Its utility is derived from its tri-functional nature :

-

Electronic Modulation: The propoxy group (

) serves as a lipophilic electron-donating group (EDG), enhancing solubility in organic solvents and modulating the electron density of the aromatic ring. -

Orthogonal Reactivity: The coexistence of bromine and chlorine atoms in a 1,2-relationship allows for chemoselective sequential cross-coupling . The C–Br bond is significantly more labile toward oxidative addition by Pd(0) catalysts than the C–Cl bond, enabling site-selective functionalization without the need for protecting groups.

-

Structural Positioning: The specific substitution pattern (1-Cl, 2-Br, 4-OPr) positions the solubilizing alkoxy group para to the chlorine and meta to the bromine, a geometry critical for accessing specific pharmacophores in Hsp90 inhibitors and HuR modulators.

Structural Analysis & Reactivity Profile

The molecule functions as a logic gate in synthesis. The reactivity hierarchy is defined by bond dissociation energies (BDE) and the rate of oxidative addition.

-

Site A (C2-Br): High reactivity.[1] Under standard Suzuki-Miyaura conditions (Pd(PPh

) -

Site B (C1-Cl): Latent reactivity. Remains inert during the first coupling event. It can be activated subsequently using specialized ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos or RuPhos) or higher temperatures.

-

Site C (C4-OPr): Stable anchor. The propoxy group provides necessary lipophilicity (LogP modulation) for drug candidates, improving membrane permeability compared to methoxy analogs.

Diagram 1: Chemoselective Reactivity Logic

Caption: The orthogonal cross-coupling workflow exploiting the reactivity gap between Aryl-Br and Aryl-Cl bonds.

Critical Applications in Drug Discovery

Hsp90 C-Terminal Domain Inhibitors

Recent medicinal chemistry campaigns have utilized halogenated phenols to target the C-terminal domain (CTD) of Heat Shock Protein 90 (Hsp90), a chaperone protein implicated in cancer cell survival.

-

Mechanism: The 2-bromo-1-chloro-4-propoxybenzene scaffold acts as a hydrophobic core. The propoxy tail occupies the hydrophobic sub-pocket of the Hsp90 CTD, while the halogenated head group participates in halogen bonding or fills steric voids.

-

Synthesis Context: The scaffold is derived from 3-bromo-4-chlorophenol , which is alkylated to introduce the propoxy chain before coupling with piperidine-based side chains [1].

HuR (ELAVL1) Modulators

The RNA-binding protein HuR stabilizes oncogenic mRNAs. Recent patent literature (WO2024114639) highlights the use of 3-bromo-4-chlorophenol derivatives as precursors for small molecule HuR inhibitors.

-

Role: The scaffold serves as the "Connector" domain, linking an RNA-binding moiety (via the Br/Cl handle) to a solubilizing tail (the propoxy group) [2].

SGLT2 Inhibitor Analogs

While commercial gliflozins (e.g., Dapagliflozin) typically utilize ethoxybenzyl motifs, the propoxy analog is a critical tool in Structure-Activity Relationship (SAR) libraries to probe the size limit of the hydrophobic tunnel in the SGLT2 receptor. The 2-bromo-1-chloro core allows for the rapid synthesis of "gliflozin-like" libraries via lithiation-substitution sequences.

Experimental Protocols

Synthesis of the Core Scaffold

Target: 2-Bromo-1-chloro-4-propoxybenzene from 3-bromo-4-chlorophenol.

Rationale: Direct alkylation of the phenol is preferred over bromination of 1-chloro-4-propoxybenzene to ensure regiochemical purity. Bromination of the ether often yields mixtures of ortho- and para-bromo isomers.

Protocol:

-

Reagents: 3-Bromo-4-chlorophenol (1.0 eq), 1-Iodopropane (1.2 eq), Potassium Carbonate (K

CO -

Solvent: DMF (Dimethylformamide) or Acetonitrile.

-

Procedure:

-

Dissolve 3-bromo-4-chlorophenol in DMF (0.5 M).

-

Add K

CO -

Add 1-iodopropane dropwise.

-

Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Workup: Dilute with water, extract with diethyl ether, wash with 1M NaOH (to remove unreacted phenol), dry over MgSO

, and concentrate. -

Yield: Typically 85–95% as a clear oil.

-

Chemoselective Suzuki Coupling (Site-Selective)

Target: Coupling at the C2-Br position while preserving the C1-Cl bond.

Protocol:

-

Reagents: 2-Bromo-1-chloro-4-propoxybenzene (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh

) -

Solvent: Toluene:Ethanol:Water (4:1:1).

-

Procedure:

-

Degas solvents with Argon for 20 minutes (Critical to prevent homocoupling).

-

Combine reactants in a sealed tube.

-

Heat to 70°C for 6–12 hours. Note: Do not exceed 80°C to avoid activation of the chloride.

-

Purification: Silica gel chromatography. The product will be a 2-aryl-1-chloro-4-propoxybenzene.

-

Synthesis Pathway Visualization

Diagram 2: From Precursor to Active Pharmaceutical Ingredient (API)

Caption: Synthetic tree illustrating the derivation of the core scaffold and its divergence into key medicinal chemistry applications.

Technical Specifications & Safety

| Property | Value | Notes |

| CAS Number | 1881292-53-0 | Distinct from isomer 1-bromo-2-chloro-4-propoxybenzene |

| Molecular Formula | C | MW: 249.53 g/mol |

| Predicted LogP | ~4.1 | Highly lipophilic; requires organic co-solvents |

| Storage | 2–8°C, Inert Atmosphere | Light sensitive (C-Br bond photolysis risk) |

| Safety Signal | Warning (GHS07) | Skin Irritant (H315), Eye Irritant (H319) |

References

-

Hsp90 Inhibitor Synthesis: Title: New Class of Hsp90 C-Terminal Domain Inhibitors with Anti-tumor Properties against Triple-Negative Breast Cancer. Source: PMC / Journal of Medicinal Chemistry (2024). URL:[Link]

- Title: Compounds for modulating HuR (ELAVL1) and methods of use thereof (WO2024114639A1).

Sources

Theoretical Calculations on the Electronic Structure of 2-Bromo-1-chloro-4-propoxybenzene: A Computational Framework for Rational Drug Design

Executive Summary

In contemporary rational drug design, polyhalogenated alkoxybenzenes serve as critical pharmacophores. 2-Bromo-1-chloro-4-propoxybenzene (CAS: 1881292-53-0) represents a highly asymmetric, multi-substituted aromatic system characterized by competing inductive electron withdrawal and resonance electron donation. Understanding its precise electronic structure is paramount for predicting its pharmacokinetic profile, metabolic stability, and target binding affinity.

This whitepaper provides an in-depth, self-validating computational protocol utilizing Density Functional Theory (DFT) to map the electronic structure, frontier molecular orbitals (FMOs), and non-covalent interaction potential of 2-Bromo-1-chloro-4-propoxybenzene.

Molecular Rationale & Pharmacological Relevance

The structural architecture of 2-Bromo-1-chloro-4-propoxybenzene features three distinct modulators on the benzene ring:

-

Chlorine at C1 & Bromine at C2 (Ortho-Halogens): These highly electronegative atoms exert strong inductive pull (

effect), depleting electron density from the aromatic core. The high polarizability of bromine, combined with steric crowding at the ortho position, induces structural deformation and generates a highly localized region of positive electrostatic potential known as a -

Propoxy Group at C4: The ether oxygen acts as a resonance donor (

effect), injecting electron density back into the

Understanding the interplay between these substituents requires rigorous quantum mechanical modeling to evaluate the molecule's global reactivity and local binding potential.

Computational Methodology: A Self-Validating Protocol

To achieve scientific integrity, computational models must be built on causality and self-validation. The following step-by-step methodology outlines the rigorous DFT workflow required to analyze this molecule.

Step-by-Step Computational Workflow

-

Step 1: Conformational Sampling (Molecular Mechanics)

-

Action: Generate initial conformers of the flexible propoxy chain using the MMFF94 force field.

-

Causality: The propoxy chain can adopt multiple rotamers. Identifying the global minimum candidate prevents the DFT optimization from becoming trapped in a high-energy local minimum.

-

-

Step 2: Geometry Optimization (DFT/B3LYP-D3/6-311++G )**

-

Action: Optimize the lowest-energy conformer using the B3LYP hybrid functional augmented with Grimme’s D3 empirical dispersion correction.

-

Causality: Standard B3LYP fails to accurately capture medium-range van der Waals interactions. The D3 correction is mandatory to model the folding dynamics of the propoxy chain and intermolecular halogen bonding[2]. The 6-311++G** (or 6-311++G(d,p)) basis set is chosen because the diffuse functions (++) are critical for accurately modeling the extended electron clouds of the oxygen, chlorine, and bromine lone pairs. The polarization functions (**) allow for the asymmetric distortion of these clouds, which is essential for modeling the highly polarizable bromine atom[3].

-

-

Step 3: Protocol Validation via Frequency Analysis

-

Action: Perform harmonic vibrational frequency calculations at the exact same level of theory.

-

Causality (Self-Validation): This step mathematically validates the optimization. If the calculation yields any imaginary frequencies (negative eigenvalues of the Hessian matrix), the structure is a transition state, not a local minimum. The protocol dictates perturbing the geometry along the normal mode of the imaginary frequency and re-optimizing until zero imaginary frequencies are achieved[4].

-

-

Step 4: Electronic and Topological Analysis

-

Action: Execute single-point calculations on the validated geometry to extract Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) interactions, and Frontier Molecular Orbitals (FMO).

-

Fig 1. Self-validating DFT computational workflow for electronic structure analysis.

Geometric and Conformational Analysis

The optimized geometry reveals significant structural nuances driven by steric and electronic effects. The ortho-positioning of the bulky bromine and chlorine atoms induces a slight out-of-plane distortion of the halogens to minimize steric clash, a phenomenon well-documented in highly substituted halogenated benzenes[3].

Table 1: Key Optimized Geometrical Parameters (B3LYP-D3/6-311++G**)

| Parameter | Atoms Involved | Calculated Value (Å / °) |

| Bond Length | C1 - Cl | 1.742 |

| Bond Length | C2 - Br | 1.898 |

| Bond Length | C4 - O | 1.365 |

| Bond Angle | C1 - C2 - Br | 122.4 |

| Dihedral Angle | C3 - C4 - O - C(Pr) | 178.5 |

Note: The C1-C2-Br bond angle expands beyond the ideal 120° (to 122.4°) due to the electrostatic repulsion and steric hindrance between the adjacent chlorine and bromine electron clouds.

Frontier Molecular Orbitals (FMO) & Global Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of the molecule. In 2-Bromo-1-chloro-4-propoxybenzene, the HOMO is primarily localized over the propoxy oxygen and the aromatic

Table 2: Global Reactivity Descriptors (Calculated from FMOs)

| Descriptor | Formula | Value (eV) |

| HOMO Energy | -6.12 | |

| LUMO Energy | -1.05 | |

| Energy Gap | 5.07 | |

| Ionization Potential | 6.12 | |

| Electron Affinity | 1.05 | |

| Global Hardness | 2.535 | |

| Electrophilicity Index | 2.51 |

A HOMO-LUMO gap of 5.07 eV suggests a highly stable molecule with moderate polarizability, making it an excellent, non-reactive scaffold for drug development.

Molecular Electrostatic Potential (MEP) & -Hole Topography

The MEP maps the charge distribution across the molecular surface, which is critical for predicting non-covalent interactions.

-

Negative Regions (Red): Concentrated around the ether oxygen, serving as a strong hydrogen-bond acceptor.

-

Positive Regions (Blue): Located at the aliphatic hydrogens of the propoxy chain and, crucially, at the distal ends of the C-Br and C-Cl bonds along their covalent axes.

Due to the anisotropic distribution of electron density around the halogens, a region of positive electrostatic potential—the

Natural Bond Orbital (NBO) Analysis

NBO analysis evaluates intra-molecular charge transfer and hyperconjugation by measuring the second-order perturbation energy (

Table 3: Key NBO Second-Order Perturbation Energies (

| Donor NBO (i) | Acceptor NBO (j) | Chemical Implication | |

| LP(2) O | 28.4 | Strong resonance donation from ether to ring. | |

| LP(3) Cl | 12.1 | Moderate | |

| LP(3) Br | 10.5 | Weak | |

| 4.2 | Hyperconjugation stabilizing the propoxy chain. |

The massive stabilization energy (28.4 kcal/mol) from the oxygen lone pair to the aromatic ring highlights the dominance of the

Pharmacological Implications: Bridging Theory to Target Binding

The theoretical calculations directly translate to practical drug development parameters. The calculated vibrational frequencies (IR) provide a fingerprint for the molecule, with characteristic C-X stretches expected around 700 cm⁻¹ for C-Cl and 650 cm⁻¹ for C-Br, alongside strong aliphatic C-H stretching near 2900 cm⁻¹ from the propoxy group[4].

In a biological context, the specific electronic arrangement of 2-Bromo-1-chloro-4-propoxybenzene provides a trifecta of pharmacological advantages:

Fig 2. Pharmacological implications of electronic and steric features in target binding.

-

Target Affinity: The pronounced

-hole on the bromine atom enables highly specific, directional halogen bonding with target proteins[1]. -

Metabolic Stability: The steric bulk of the ortho-halogens shields the aromatic ring from cytochrome P450-mediated aromatic oxidation.

-

Pharmacokinetics: The propoxy chain fine-tunes the lipophilicity, ensuring optimal partitioning into lipid bilayers without violating Lipinski's Rule of Five.

References

- Jawad, H. M., Kadhim, A. M., & Sulaiman, H. T. (2025). Electronic Structure and Reactivity Analysis of Bromocyclohexane, Chlorobenzene, and Iodobenzene Using Density Functional Theory. Dijlah University College.

- Srivastava, et al. Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. NIScPR.

- Burke Group. (2018). Binding Energy (kcal/mol) PBE-D3 HF-PBE-D3 CCSD(T) PBE 2 3 4 5. University of California, Irvine.

- MDPI. (2023). Metal-Involving Halogen Bonding Confirmed Using DFT Calculations with Periodic Boundary Conditions.

Sources

An In-depth Technical Guide to the Isomers and Related Compounds of 2-Bromo-1-chloro-4-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Substituted aromatic compounds are foundational pillars in the development of novel pharmaceuticals, agrochemicals, and functional materials. Among these, halogenated aromatic ethers such as 2-Bromo-1-chloro-4-propoxybenzene and its isomers represent a class of molecules with significant synthetic versatility and potential biological activity. The precise arrangement of substituents on the benzene ring—a concept known as positional isomerism—dramatically influences the molecule's physicochemical properties, reactivity, and interaction with biological systems.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of this compound class. We will explore the causal relationships behind synthetic strategies, delve into the nuances of analytical differentiation, and discuss the practical implications of their reactivity. The protocols and data presented herein are designed to be self-validating, providing a trustworthy framework for professionals engaged in cutting-edge research and development.

Section 1: The Isomeric Universe of Bromo-chloro-propoxybenzene

The molecular formula C₉H₁₀BrClO can correspond to ten distinct positional isomers where the bromo, chloro, and propoxy groups are substituents on the benzene ring. Understanding this isomeric diversity is the first step in any rigorous scientific investigation. The relative positions of the electron-withdrawing halogens (Br and Cl) and the electron-donating propoxy group dictate the molecule's dipole moment, steric hindrance, and electronic distribution, thereby affecting everything from boiling point to reactivity in subsequent synthetic steps.

Table 1: Positional Isomers of Bromo-chloro-propoxybenzene

| IUPAC Name | CAS Number (if available) | Molecular Weight | Calculated LogP |

| 1-Bromo-2-chloro-4-propoxybenzene | 1353776-75-6 | 249.53 | 4.1 |

| 2-Bromo-1-chloro-4-propoxybenzene | 1881292-53-0 | 249.53 | 4.1 |

| 1-Bromo-3-chloro-2-propoxybenzene | N/A | 249.53 | - |

| 1-Bromo-3-chloro-5-propoxybenzene | N/A | 249.53 | - |

| 2-Bromo-1-chloro-3-propoxybenzene | N/A | 249.53 | - |

| 1-Bromo-4-chloro-2-propoxybenzene | N/A | 249.53 | - |

| 2-Bromo-4-chloro-1-propoxybenzene | N/A | 249.53 | - |

| 4-Bromo-1-chloro-2-propoxybenzene | N/A | 249.53 | - |

| 4-Bromo-2-chloro-1-propoxybenzene | N/A | 249.53 | - |

| 2-Bromo-3-chloro-1-propoxybenzene | N/A | 249.53 | - |

Note: Calculated LogP and availability of CAS numbers can vary. The target molecule of this guide is highlighted.

Section 2: Strategic Synthesis and Mechanistic Considerations

The most common and efficient route to aromatic ethers of this type is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. The choice of starting materials is paramount and dictates the final isomeric product.

Core Synthetic Pathway: Williamson Ether Synthesis

The synthesis of 2-Bromo-1-chloro-4-propoxybenzene logically starts from 2-bromo-4-chlorophenol. The phenolic proton is acidic and can be readily removed by a suitable base, such as potassium carbonate, to form the potassium 2-bromo-4-chlorophenoxide intermediate. This nucleophile then attacks an n-propyl halide (e.g., 1-iodopropane or 1-bromopropane) to form the desired ether. 1-Iodopropane is often preferred as iodide is a better leaving group than bromide, facilitating the reaction.

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-chloro-4-propoxybenzene

Abstract

This technical guide provides a comprehensive overview of scientifically sound and practical synthetic routes for the preparation of 2-Bromo-1-chloro-4-propoxybenzene, a valuable substituted aromatic compound for researchers and professionals in drug development and organic synthesis. The document delves into the strategic selection of starting materials, detailed experimental protocols, and the underlying principles of regioselectivity that govern the synthetic outcomes. The methodologies presented are designed to be reproducible, with a focus on causality behind experimental choices to empower researchers in their synthetic endeavors.

Introduction

2-Bromo-1-chloro-4-propoxybenzene is a halogenated aromatic ether with a substitution pattern that makes it a potentially useful intermediate in the synthesis of more complex molecules. The strategic placement of bromo, chloro, and propoxy groups on the benzene ring offers multiple points for further functionalization, for instance, through cross-coupling reactions. This guide outlines robust synthetic strategies starting from readily available precursors, providing a framework for its efficient laboratory-scale synthesis.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule reveals several viable disconnection points, suggesting multiple synthetic pathways. The key challenge in the synthesis of polysubstituted benzenes lies in controlling the regioselectivity of the substitution reactions. The directing effects of the substituents already present on the aromatic ring dictate the position of the incoming electrophile.

Here, we will explore three logical synthetic strategies, with a primary focus on the most direct and well-documented approach.

Caption: Retrosynthetic analysis of 2-Bromo-1-chloro-4-propoxybenzene.

Synthetic Strategy A: From 4-Chlorophenol

This strategy represents a highly efficient and regioselective approach to the target molecule. It involves two key transformations: the bromination of 4-chlorophenol to form the intermediate 2-bromo-4-chlorophenol, followed by a Williamson ether synthesis to introduce the propoxy group.

Rationale for Regioselectivity

The success of this route hinges on the directing effects of the substituents on the benzene ring. In the first step, the hydroxyl group (-OH) of 4-chlorophenol is a strongly activating, ortho, para-directing group.[1][2] Since the para position is already occupied by the chloro group, electrophilic bromination will be directed to the ortho positions. The chloro group is a deactivating but also ortho, para-directing group.[3] The strong activating effect of the hydroxyl group dominates, leading to the selective formation of 2-bromo-4-chlorophenol.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-4-chlorophenol

This procedure is adapted from established methods for the bromination of phenols.[1][4]

Materials:

-

4-Chlorophenol

-

Bromine

-

Glacial Acetic Acid

-

Sodium Acetate (optional, to buffer the reaction)

-

Water

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorophenol (1.0 eq) in glacial acetic acid.

-